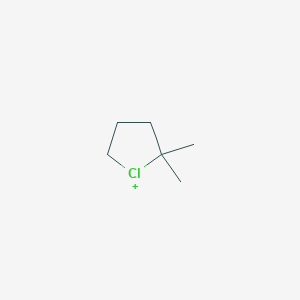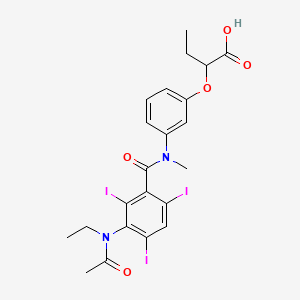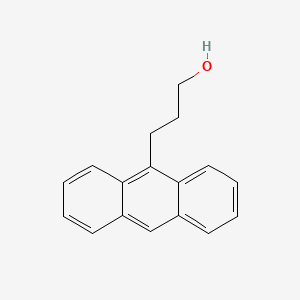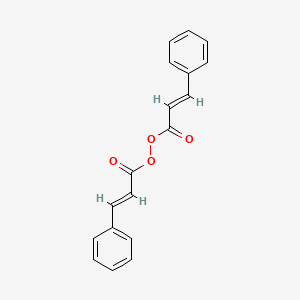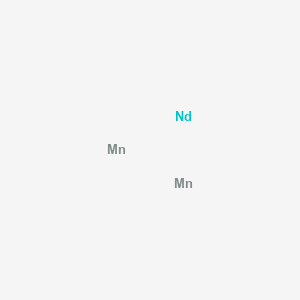
Manganese--neodymium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–neodymium (2/1) is a compound formed by the combination of manganese and neodymium in a 2:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese is a transition metal known for its catalytic, magnetic, and structural properties, while neodymium is a rare earth element renowned for its magnetic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese–neodymium (2/1) can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves the reaction of manganese and neodymium oxides at high temperatures. For instance, manganese dioxide and neodymium oxide can be mixed in stoichiometric amounts and heated to temperatures around 1200°C in an inert atmosphere to form the desired compound.
Industrial Production Methods
Industrial production of manganese–neodymium (2/1) typically involves high-temperature solid-state reactions. The raw materials, manganese dioxide and neodymium oxide, are thoroughly mixed and subjected to high temperatures in a controlled environment to ensure the formation of the compound. The process may also involve the use of reducing agents to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–neodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and neodymium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–neodymium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one of the metal ions with another metal ion in the presence of suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Applications De Recherche Scientifique
Manganese–neodymium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.
Industry: Manganese–neodymium (2/1) is used in the production of high-performance magnets, which are essential in various industrial applications, including electric motors and generators.
Mécanisme D'action
The mechanism by which manganese–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound interacts with molecular targets through its magnetic field, influencing the behavior of nearby molecules. In catalytic applications, manganese–neodymium (2/1) facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese–neodymium–tin (Mn-Nd-Sn): This ternary compound has been studied for its magnetic properties and phase relations.
Neodymium compounds: Neodymium forms various compounds, such as neodymium chloride and neodymium sulfate, which exhibit different chemical and physical properties.
Uniqueness
Manganese–neodymium (2/1) is unique due to its specific ratio of manganese to neodymium, which imparts distinct magnetic and catalytic properties
Propriétés
Numéro CAS |
12057-89-5 |
|---|---|
Formule moléculaire |
Mn2Nd |
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
manganese;neodymium |
InChI |
InChI=1S/2Mn.Nd |
Clé InChI |
XNZUEMMIXJGPNN-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


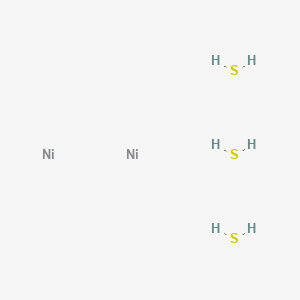
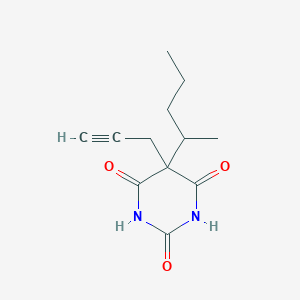
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

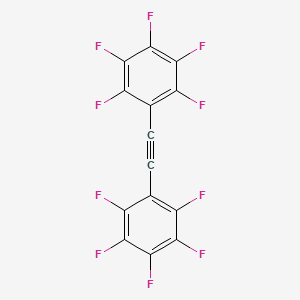
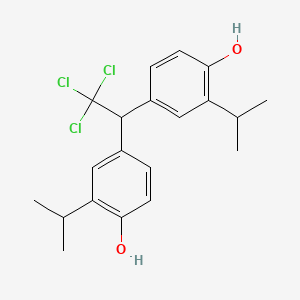
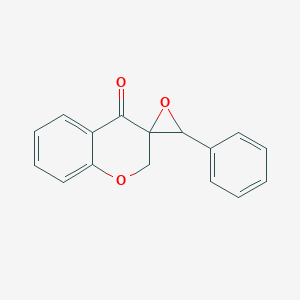
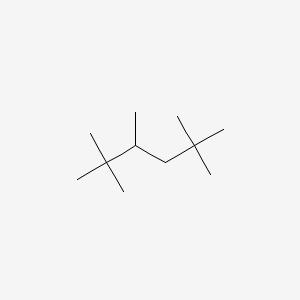

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
